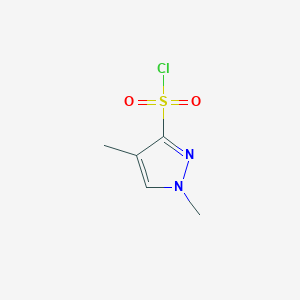

(4-(4-氯苯基)-1H-吡咯-3-基)(苯基)甲酮

描述

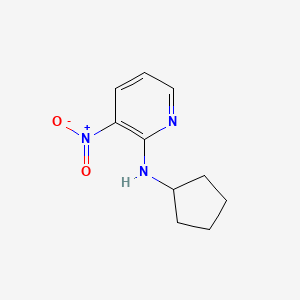

4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone, also known as 4CPP, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the pyrazolone family and has been used in various studies to examine its biochemical and physiological effects.

科学研究应用

微波辅助合成和生物应用

一项研究描述了新型吡唑啉和吡啶基甲酮衍生物的微波辅助合成,强调了该方法在产生更高产率、更环保的反应方面的效率。合成的化合物表现出显着的体内抗炎和体外抗菌活性。这突出了该化合物作为开发抗炎药物的分子模板的潜力 (Ravula 等人,2016)。

合成方法

已经阐述了吡咯-3-基衍生物的有效一步合成程序,包括使用甲苯磺酰甲基异氰化物和羰基化合物。这些方法为合成吡咯衍生物提供了经济且高产的途径,吡咯衍生物是药物和农用化学品中的关键中间体 (Kaur & Kumar,2018)。

抗菌和抗真菌特性

另一项研究重点是氯苯基吡唑衍生物的分子结构、光谱和量子化学分析。该化合物表现出有希望的抗菌和抗真菌作用,得到了分子对接模拟的支持,表明其作为抗菌剂的潜力 (Sivakumar 等人,2021)。

催化应用

使用纳米氧化铜作为催化剂一步合成高度取代的吡咯的研究突出了该方法的效率和使用低成本催化剂的经济效益。合成过程与量子化学计算相结合,证实了所得化合物的结构,表明该方法适用于创建复杂的分子结构 (Saeidian 等人,2013)。

手性中间体的生产

使用新分离的克鲁维酵母菌属在水两相体系中生产盐酸倍他司汀的中间体,盐酸倍他司汀是一种用于治疗眩晕的药物。这种生物催化方法不仅提高了底物的耐受性和生物相容性,还提高了手性中间体的收率和对映体过量,证明了生物技术方法在合成药物中间体中的重要性 (Ni 等人,2012)。

作用机制

Target of Action

The primary targets of (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone are currently unknown. This compound is a derivative of benzophenone

Mode of Action

It’s known that benzophenone derivatives can react with nucleophiles . This suggests that (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone may interact with its targets through nucleophilic reactions, leading to changes in the target molecules.

Biochemical Pathways

It’s worth noting that benzophenone derivatives can undergo reactions at the benzylic position , which may affect various biochemical pathways.

Pharmacokinetics

It’s known that the lipophilic or hydrophilic parts of a molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .

Action Environment

The action, efficacy, and stability of (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of air, as benzophenone derivatives can oxidize readily in air .

属性

IUPAC Name |

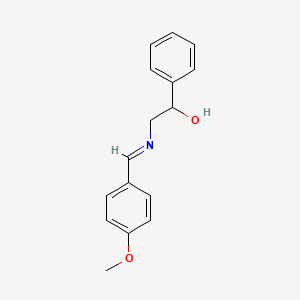

[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLIBZOTDXEQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)

![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)